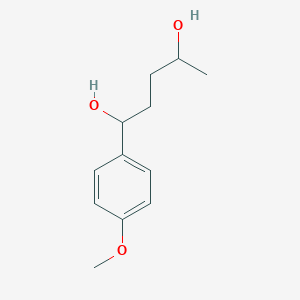
1,4-Pentanediol, 1-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Pentanediol, 1-(4-methoxyphenyl)- is an organic compound that features a pentanediol backbone with a methoxyphenyl group attached to one of the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pentanediol, 1-(4-methoxyphenyl)- can be achieved through several methods. One common approach involves the use of stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases in a one-pot, two-step cascade. This method ensures high isomeric purity and efficient atom economy . Another method involves the catalytic conversion of furfural to 1,4-pentanediol using a combination of Amberlyst-15 and Ru-FeO_x/AC catalysts .
Industrial Production Methods
Industrial production of 1,4-Pentanediol, 1-(4-methoxyphenyl)- typically involves large-scale catalytic processes. For example, the direct conversion of furfural into 1,4-pentanediol using a fixed-bed reactor has been reported to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Pentanediol, 1-(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,4-Pentanediol, 1-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Medicine: Its derivatives are being explored for their anti-inflammatory properties.
Industry: It is used in the production of polymers and resins due to its diol functionality.
Wirkmechanismus
The mechanism of action of 1,4-Pentanediol, 1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor to active pharmaceutical ingredients, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Pentanediol: A simple diol used in polymer production.
2,5-Pentanediol: Another diol with similar applications in the polymer industry.
4-Hydroxy-1-pentanol: A related compound used in organic synthesis.
Uniqueness
1,4-Pentanediol, 1-(4-methoxyphenyl)- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential applications compared to other similar diols. This functional group can enhance the compound’s reactivity and its suitability for specific pharmaceutical and industrial applications.
Eigenschaften
CAS-Nummer |
820247-81-2 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)pentane-1,4-diol |
InChI |
InChI=1S/C12H18O3/c1-9(13)3-8-12(14)10-4-6-11(15-2)7-5-10/h4-7,9,12-14H,3,8H2,1-2H3 |
InChI-Schlüssel |
QVCJXFNJIGWXCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(C1=CC=C(C=C1)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate](/img/structure/B15159168.png)
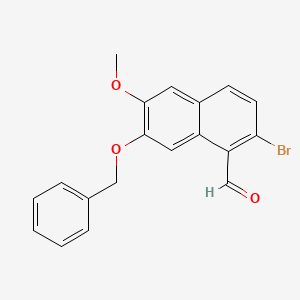
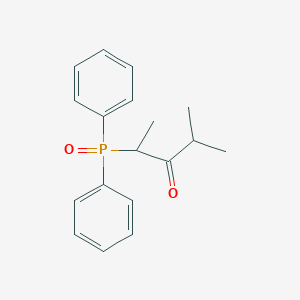
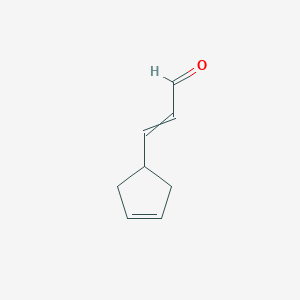

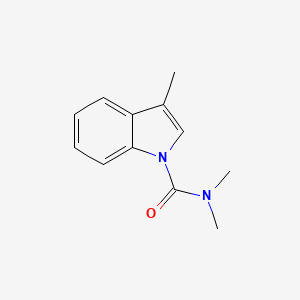
![5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B15159233.png)
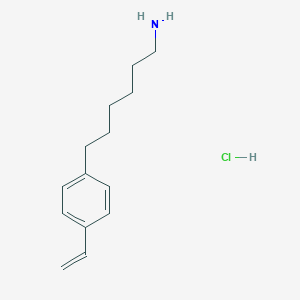
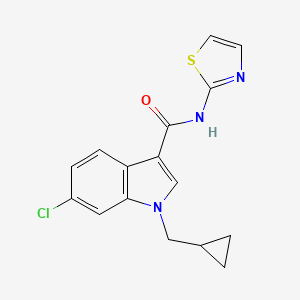

![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
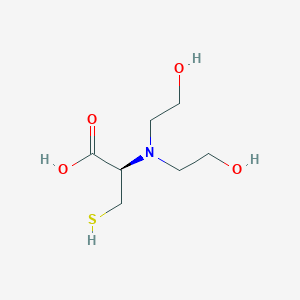
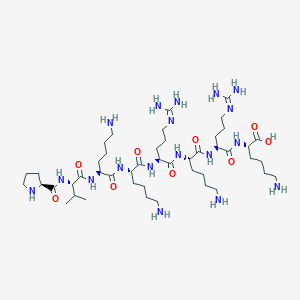
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
